N'-benzylidene-3-chlorobenzohydrazide
Description
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.7g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-chlorobenzamide |
InChI |
InChI=1S/C14H11ClN2O/c15-13-8-4-7-12(9-13)14(18)17-16-10-11-5-2-1-3-6-11/h1-10H,(H,17,18)/b16-10+ |
InChI Key |
ZIPFABKHIXMJBE-MHWRWJLKSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Electronic Comparisons
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electron-withdrawing vs. donating groups: Chloro (Cl) and nitro (NO₂) substituents enhance electrophilicity, while methoxy (OCH₃) and hydroxy (OH) groups donate electrons, altering reactivity .
- Hydrogen bonding : The 2-hydroxybenzylidene derivative forms intramolecular O—H⋯N bonds, enhancing planarity, whereas the title compound relies on intermolecular N—H⋯O bonds for stability .
Crystal Packing and Stability
- Intermolecular hydrogen bonds (N—H⋯O, C—H⋯O) in the title compound contrast with the intramolecular bonds in hydroxy-substituted derivatives, affecting solubility and thermal stability .
Preparation Methods
Stepwise Synthesis from 3-Chlorobenzoic Acid
The most widely reported method involves a two-step process:
-
Esterification of 3-Chlorobenzoic Acid
-
Hydrazinolysis to Form 3-Chlorobenzohydrazide
-
Condensation with Benzaldehyde
-
Reagents : 3-Chlorobenzohydrazide, benzaldehyde, glacial acetic acid, methanol.
-
Procedure : Equimolar amounts of 3-chlorobenzohydrazide and benzaldehyde are stirred in methanol with a few drops of glacial acetic acid at 27°C for 2 hours. The product is isolated via precipitation with cold water.
-
Characterization :
-
Solvent and Catalyst Optimization
Microwave-Assisted Synthesis
Analytical and Spectroscopic Characterization
Spectroscopic Data Compilation
| Parameter | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| 3-Chlorobenzohydrazide | 3374 (N-H), 1663 (C=O) | 9.85 (s, NH₂), 7.59–7.43 (m) | 167.2 (C=O), 134.1–126.3 (Ar) |
| N'-Benzylidene Derivative | 1686 (C=N), 709 (C-Cl) | 8.72 (s, CH=N), 7.92–7.43 (m) | 160.1 (C=N), 134.8–126.5 (Ar) |
Purity Assessment
-
Thin-Layer Chromatography (TLC) : Ethyl acetate/n-hexane (3:7) is used to monitor reaction progress, with Rf values of 0.42 for the hydrazide and 0.68 for the hydrazone.
-
Melting Points : The final compound exhibits a sharp melting point at 152–154°C, confirming crystalline purity.
Mechanistic Insights and Reaction Kinetics
Condensation Mechanism
The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate. Acid catalysis facilitates proton transfer and dehydration to yield the hydrazone.
Rate-Limiting Steps
-
Hydrazide Formation : Hydrazinolysis of the ester is rate-limited by nucleophilic substitution at the carbonyl carbon.
-
Imine Formation : Protonation of the aldehyde carbonyl accelerates the condensation step.
Scalability and Industrial Relevance
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